molecular formula C20H20O3 B14720218 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- CAS No. 21225-50-3

1,5-Hexanedione, 4-acetyl-1,3-diphenyl-

Cat. No.: B14720218
CAS No.: 21225-50-3
M. Wt: 308.4 g/mol
InChI Key: XOUFLSZIGDVZFR-UHFFFAOYSA-N
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Description

1,5-Hexanedione, 4-acetyl-1,3-diphenyl- is an organic compound with the molecular formula C20H20O3 It is a diketone, meaning it contains two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,5-hexanedione with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Hexanedione, 4-acetyl-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Hexanedione, 4-acetyl-1,3-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1,5-hexanedione: A closely related compound with similar chemical properties but lacking the acetyl group.

    Indane-1,3-dione: Another diketone with a different structural framework but similar reactivity.

Uniqueness

1,5-Hexanedione, 4-acetyl-1,3-diphenyl- is unique due to the presence of both acetyl and diphenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

21225-50-3

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

4-acetyl-1,3-diphenylhexane-1,5-dione

InChI

InChI=1S/C20H20O3/c1-14(21)20(15(2)22)18(16-9-5-3-6-10-16)13-19(23)17-11-7-4-8-12-17/h3-12,18,20H,13H2,1-2H3

InChI Key

XOUFLSZIGDVZFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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